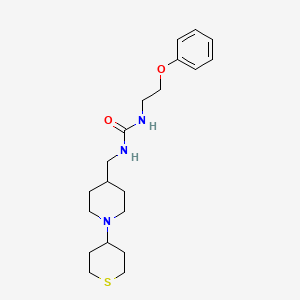

1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

This urea derivative features a phenoxyethyl group linked to a piperidin-4-ylmethyl scaffold, which is further substituted with a tetrahydro-2H-thiopyran-4-yl moiety. The thiopyran ring introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing heterocycles (e.g., tetrahydropyran).

- Reductive amination for piperidine-thiopyran linkage.

- Carbodiimide-mediated coupling (e.g., EDCI/DMAP) for urea bond formation .

Key physicochemical properties (calculated for a related compound in ):

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c24-20(21-10-13-25-19-4-2-1-3-5-19)22-16-17-6-11-23(12-7-17)18-8-14-26-15-9-18/h1-5,17-18H,6-16H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWIBWYRZYDUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 377.55 g/mol. Its structure includes a urea functional group, which is known for its ability to form hydrogen bonds, enhancing biological interactions. The presence of both phenoxyethyl and tetrahydro-2H-thiopyran moieties suggests diverse interaction capabilities with biological targets .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in various disease pathways. The compound's structural complexity allows it to engage with multiple biological targets, potentially affecting processes such as cell signaling and metabolic regulation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its ability to form hydrogen bonds due to the urea group is crucial for binding interactions with target proteins. Such interactions may influence enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea | C_{20}H_{31}N_{3}O_{2}S | Contains a fluorinated ethyl group; potential for altered biological activity due to fluorine's electronegativity. |

| 1-(2-chlorophenyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea | C_{20}H_{31}N_{3}O_{2}S | Chlorinated aromatic system may enhance binding affinity to specific targets. |

| 1-phenyloxycarbonylmethylpiperidine | C_{20}H_{31}N_{3}O_{2}S | Lacks sulfur; simpler structure may lead to different interaction profiles. |

The unique combination of aromatic and aliphatic systems in this compound may result in diverse biological activities not observed in simpler analogs .

Case Studies and Research Findings

Recent studies have highlighted various biological activities associated with urea derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that certain thioureas exhibited selective cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance anticancer properties .

- Antimicrobial Properties : Compounds featuring similar urea linkages have shown promising antibacterial and antifungal activities, indicating potential applications in treating infectious diseases .

- Enzyme Inhibition : Research into related compounds has revealed their ability to inhibit key enzymes involved in metabolic pathways, which could be a mechanism through which this compound exerts its effects .

Scientific Research Applications

Scientific Research Applications of 1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

This compound is a chemical compound with potential applications in medicinal chemistry and drug development. Its molecular formula is C20H31N3O2S and has a molecular weight of 377.55. The compound features a urea functional group, known for forming hydrogen bonds that enhance biological activity. The structure also includes a phenoxyethyl group and a tetrahydro-2H-thiopyran moiety connected via a piperidine ring, suggesting the potential for diverse interactions in biological systems.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Its unique structure allows it to interact with various biological targets, potentially influencing processes such as cell signaling and metabolic regulation. Further pharmacological studies are necessary to elucidate its full therapeutic potential.

The primary applications of this compound lie in medicinal chemistry and drug development. Its potential as a therapeutic agent against various diseases makes it a candidate for further research in pharmacology. Additionally, its structural properties may allow it to serve as a lead compound for developing new drugs targeting specific biological pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies typically involve:

- Spectroscopic methods : Utilizing techniques such as NMR and UV spectroscopy to observe binding interactions.

- Crystallography : Determining the compound's binding mode and structural changes in target proteins.

- Molecular docking : Using computational methods to predict binding affinities and modes.

These studies provide insights into its pharmacodynamics and pharmacokinetics, guiding further development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

a. Heterocyclic Attachments

- Tetrahydro-2H-thiopyran-4-yl (Target Compound): The sulfur atom may enhance metabolic stability or modulate receptor interactions compared to oxygen analogues.

- 2-Oxaadamant-1-yl (Compounds 18, 19, 23 in ): The rigid oxaadamantane scaffold improves binding affinity to enzymes like soluble epoxide hydrolase (sEH) but increases molecular weight and rigidity .

- Pyrazin-2-yl (): Aromatic nitrogen-rich groups may enhance π-π stacking in receptor pockets but reduce solubility .

b. Sulfonyl and Carbonyl Modifications

Urea Substituent Diversity

Physicochemical and Pharmacokinetic Trends

- Lipophilicity: Phenoxyethyl (XlogP 2.8) vs. methoxyethyl (lower XlogP) and butoxyphenyl (higher XlogP).

- Polar Surface Area : Thiopyran-containing compounds (TPSA ~87.8) vs. oxaadamantane derivatives (TPSA ~100–110) .

- Metabolic Stability : Thiopyran’s sulfur may reduce oxidative metabolism compared to tetrahydropyran .

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea?

The synthesis of this compound involves modular assembly of its three key moieties: the phenoxyethyl group, the tetrahydro-2H-thiopyran-piperidine scaffold, and the urea linker. A two-step approach is commonly employed:

Thiopyran-piperidine intermediate : The tetrahydro-2H-thiopyran-4-yl group can be synthesized via cyclization of dimethyl 3,3′-thiobispropanoate with NaOMe in THF, followed by decarboxylation in refluxing aqueous H₂SO₄ (yield >75%) .

Urea coupling : React the thiopyran-piperidine intermediate with 2-phenoxyethyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) using triethylamine as a base. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Q. What solvent systems are optimal for recrystallization to achieve high-purity product?

A 1:2 mixture of ethyl acetate and hexane is effective for recrystallization, yielding >95% purity. Slow cooling (0.5°C/min) minimizes amorphous byproducts. For hygroscopic intermediates, use anhydrous CH₂Cl₂ with molecular sieves .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for urea bond formation?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict the energy profile of isocyanate-amine coupling. Key parameters:

- Activation energy : Lowered by using polar aprotic solvents (ΔG‡ ~15 kcal/mol in THF vs. ~22 kcal/mol in toluene).

- Reaction kinetics : Simulate intermediate stability; triphosgene generates isocyanates in situ with minimal side reactions .

- Solvent effects : COSMO-RS models suggest THF enhances nucleophilicity of the piperidine NH group compared to DMF .

Q. How to resolve contradictory bioactivity data in SAR studies of this urea derivative?

If inconsistent IC₅₀ values arise across assays:

Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

Conformational analysis : Use NOESY NMR to compare solution-state structures. For example, gauche vs. antiperiplanar orientations of the phenoxyethyl chain alter steric interactions with hydrophobic binding pockets .

Metabolite screening : LC-MS/MS can detect oxidative dealkylation of the thiopyran ring (common under physiological pH), which may reduce potency .

Q. What strategies improve metabolic stability of the thiopyran-piperidine moiety?

- Deuteration : Replace CH₂ groups in the thiopyran ring with CD₂ to slow CYP450-mediated oxidation (e.g., t₁/₂ increased from 1.2 h to 4.5 h in human liver microsomes) .

- Steric shielding : Introduce a methyl group at C3 of the thiopyran to block enzymatic access (test via molecular docking with CYP3A4) .

- Prodrug design : Mask the urea NH as a tert-butoxycarbonyl (Boc) group, which is cleaved in target tissues .

Q. How to design controlled-release formulations for in vivo pharmacokinetic studies?

- Liposomal encapsulation : Use a 70:30 ratio of DPPC:cholesterol to achieve sustained release over 48 hours (drug loading efficiency >85%) .

- Polymer matrix : PLGA nanoparticles (MW 24 kDa) with a 50:50 lactide:glycolide ratio show zero-order kinetics in PBS (pH 7.4) .

- Bioavailability testing : Compare AUC₀–24h values after oral vs. intravenous administration in rodent models .

Methodological Considerations

Q. What analytical methods quantify trace impurities (<0.1%) in bulk samples?

Q. How to validate target selectivity in kinase inhibition assays?

- KinomeScan profiling : Test against a panel of 468 kinases at 1 µM. A Z’-factor >0.7 indicates robust assay quality .

- Crystal structures : Co-crystallize the compound with off-target kinases (e.g., ABL1) to identify critical H-bond interactions (e.g., urea NH with Glu286) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.